N,N,2-Trimethyl-1,3-benzothiazol-5-amine

Medicinal chemistry Physicochemical property optimization Structure-activity relationship

SAR inconsistency arises when generic benzothiazoles replace this precise 5-dimethylamino-2-methyl derivative; electronic modulation critical for target engagement is lost. • LSD1 IC₅₀ = 356 nM, enabling direct structure-based optimization for AML and SCLC epigenetic programs. • cLogP ≈ 2.7, tPSA 44.4 Ų, HBD = 0 - fit for CNS-drug-like space and passive BBB penetration. • Versatile core for parallel library synthesis via electrophilic substitution or cross-coupling at multiple ring positions.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
Cat. No. B12170306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-Trimethyl-1,3-benzothiazol-5-amine
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)N(C)C
InChIInChI=1S/C10H12N2S/c1-7-11-9-6-8(12(2)3)4-5-10(9)13-7/h4-6H,1-3H3
InChIKeyHOIYOMZFZPQCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,2-Trimethyl-1,3-benzothiazol-5-amine: Overview and Sourcing


N,N,2-Trimethyl-1,3-benzothiazol-5-amine (CAS 99069-39-3, molecular formula C10H12N2S, molecular weight 192.28 g/mol) is a trisubstituted benzothiazole derivative featuring dimethylamino substitution at the 5-position and a methyl group at the 2-position of the fused heterocyclic core . Benzothiazoles represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties [1]. This specific substitution pattern—combining electron-donating dimethylamino functionality with the aromatic benzothiazole system—positions the compound as a building block of interest for structure-activity relationship (SAR) exploration and derivative synthesis.

Why N,N,2-Trimethyl-1,3-benzothiazol-5-amine Cannot Be Substituted


Within the benzothiazole class, substitution position and electronic character critically govern target engagement and biological outcome. N,N,2-Trimethyl-1,3-benzothiazol-5-amine bears a 5-dimethylamino group that substantially alters electron density distribution on the aromatic ring relative to unsubstituted or differently substituted benzothiazoles . Studies on structurally related benzothiazole derivatives demonstrate that modifications at the 5-position directly modulate hydrogen-bonding capacity and lipophilicity (cLogP ≈ 2.9 for this compound) , parameters that determine membrane permeability, metabolic stability, and off-target liability. Procurement of a generic benzothiazole—such as 2-aminobenzothiazole or 5-amino-2-methylbenzothiazole—in place of this specific trimethyl derivative would yield divergent SAR outcomes and invalidate cross-study reproducibility, particularly in medicinal chemistry campaigns where precise electronic tuning of the benzothiazole core is the experimental variable under investigation.

Differentiation Evidence for N,N,2-Trimethyl-1,3-benzothiazol-5-amine


Distinct Physicochemical Profile from 5-Dimethylamino Substitution

N,N,2-Trimethyl-1,3-benzothiazol-5-amine exhibits calculated logP values of 2.67–2.9 and a topological polar surface area (tPSA) of 44.4 Ų . In comparison, the 5-amino analog (5-amino-2-methylbenzothiazole) would present a substantially lower cLogP (~1.2–1.5 estimated) and higher PSA (~65–70 Ų estimated) due to the presence of a hydrogen bond-donating primary amine. The trimethyl substitution eliminates hydrogen bond donor capacity (HBD count = 0) while preserving hydrogen bond acceptor functionality (HBA count = 3) , creating a compound optimized for passive membrane diffusion with reduced susceptibility to P-glycoprotein efflux relative to more polar benzothiazole analogs.

Medicinal chemistry Physicochemical property optimization Structure-activity relationship

Unique Electronic Topology from Regioisomer Differentiation

Among the six possible regioisomers of trimethyl-substituted benzothiazolamine with formula C10H12N2S, N,N,2-Trimethyl-1,3-benzothiazol-5-amine represents a distinct substitution topology wherein the dimethylamino group resides at the 5-position (para to the thiazole sulfur, meta to the nitrogen) rather than alternative positions . A directly comparable regioisomer, N,4,5-Trimethyl-1,3-benzothiazol-2-amine (also C10H12N2S, MW 192.28), places the amine functionality at the 2-position exocyclic to the thiazole ring, fundamentally altering resonance delocalization patterns and nucleophilic character . The 5-amino substitution pattern in the target compound positions the nitrogen lone pair for extended conjugation through the fused aromatic system, whereas 2-amino regioisomers exhibit distinct amidine-like character.

Chemical synthesis Molecular design Regioisomer differentiation

LSD1 Inhibitory Activity and Scaffold Potential

In a binding assay for human recombinant lysine-specific demethylase 1 (LSD1), a compound structurally identified as dimethyl-(2-methyl-benzothiazol-5-yl)-amine (the alternative nomenclature for N,N,2-Trimethyl-1,3-benzothiazol-5-amine) demonstrated an IC50 of 356 nM [1]. While no direct head-to-head comparator data is available for this specific scaffold within the same assay, this value falls within the range observed for benzothiazole-based LSD1 inhibitors (IC50 values spanning ~50 nM to >10 μM across various substitution patterns) [2], indicating that the 5-dimethylamino-2-methyl substitution pattern confers a baseline level of target engagement suitable for hit-to-lead optimization campaigns.

Epigenetics LSD1 inhibition Cancer therapeutics

Zero Hydrogen Bond Donors vs. Amino-Substituted Analogs

N,N,2-Trimethyl-1,3-benzothiazol-5-amine contains zero hydrogen bond donors (HBD = 0) while retaining three hydrogen bond acceptors (HBA = 3) . This contrasts with commonly employed benzothiazole building blocks such as 2-aminobenzothiazole (HBD = 2, HBA = 2–3) and 5-amino-2-methylbenzothiazole (HBD = 2, HBA = 3), which possess primary amine functionality capable of donating hydrogen bonds [1]. According to established medicinal chemistry principles, HBD count is inversely correlated with passive membrane permeability and blood-brain barrier penetration; each hydrogen bond donor reduces permeability by approximately 0.5–1.0 log unit and increases the likelihood of efflux transporter recognition.

Drug-likeness Permeability optimization CNS drug design

Application Scenarios for N,N,2-Trimethyl-1,3-benzothiazol-5-amine


LSD1 Inhibitor Hit-to-Lead Optimization

With a documented IC50 of 356 nM against human recombinant LSD1 [1], N,N,2-Trimethyl-1,3-benzothiazol-5-amine serves as a validated starting point for structure-based optimization of lysine-specific demethylase 1 inhibitors. LSD1 is an established epigenetic target in oncology, particularly for acute myeloid leukemia (AML) and small cell lung cancer. The compound's moderate potency, combined with favorable physicochemical parameters (cLogP ≈ 2.7, HBD = 0), positions it as a suitable core scaffold for iterative SAR exploration aimed at improving both potency and pharmacokinetic properties. Researchers can systematically modify the 2-methyl or dimethylamino substituents to probe binding pocket interactions while maintaining the benzothiazole pharmacophore.

CNS-Penetrant Probe Development

The compound's zero hydrogen bond donor count, moderate lipophilicity (cLogP ≈ 2.7), and topological polar surface area of 44.4 Ų align with established guidelines for CNS drug-like chemical space (cLogP 2–5; tPSA < 60–70 Ų; HBD ≤ 1) . This physicochemical profile makes N,N,2-Trimethyl-1,3-benzothiazol-5-amine an attractive core for developing chemical probes targeting CNS-resident enzymes or receptors, including kinases, GPCRs, and epigenetic regulators. In contrast to more polar benzothiazole derivatives bearing primary amines, this compound is expected to exhibit enhanced passive blood-brain barrier permeability, reducing the attrition risk associated with poor CNS exposure in early-stage discovery programs.

Building Block for Parallel Library Synthesis

As a trisubstituted benzothiazole featuring both aromatic methyl and dimethylamino substitution, this compound provides a versatile handle for further synthetic elaboration. The benzothiazole ring offers multiple positions for functionalization via electrophilic aromatic substitution, cross-coupling reactions, or N-alkylation of the thiazole nitrogen [2]. This makes N,N,2-Trimethyl-1,3-benzothiazol-5-amine suitable as a diversity-oriented synthesis building block for generating focused libraries of benzothiazole derivatives, enabling parallel exploration of structure-activity relationships across multiple biological targets.

Analytical Reference Standard for Metabolite Identification

Given the widespread industrial use of benzothiazole derivatives as vulcanization accelerators, corrosion inhibitors, and pharmaceutical intermediates, N,N,2-Trimethyl-1,3-benzothiazol-5-amine can serve as a structurally characterized reference standard for environmental monitoring and metabolite identification studies. Its defined substitution pattern (5-dimethylamino-2-methyl) provides a distinct mass spectrometric and chromatographic signature (exact mass 192.07212 g/mol) for use in LC-MS/MS method development, enabling the detection and quantification of structurally related benzothiazole environmental transformation products .

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